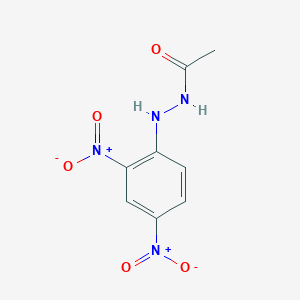

N'-(2,4-dinitrophenyl)acetohydrazide

Description

Structure

3D Structure

Properties

CAS No. |

2719-07-5 |

|---|---|

Molecular Formula |

C8H8N4O5 |

Molecular Weight |

240.17 g/mol |

IUPAC Name |

N'-(2,4-dinitrophenyl)acetohydrazide |

InChI |

InChI=1S/C8H8N4O5/c1-5(13)9-10-7-3-2-6(11(14)15)4-8(7)12(16)17/h2-4,10H,1H3,(H,9,13) |

InChI Key |

NYZGFEVPHFYXKA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Routes to N'-(2,4-dinitrophenyl)acetohydrazide

The most straightforward methods to prepare this compound involve the introduction of an acetyl group onto the terminal nitrogen of 2,4-dinitrophenylhydrazine (B122626).

A common and efficient method for the synthesis of this compound is the direct acylation of 2,4-dinitrophenylhydrazine using acetic anhydride (B1165640). nih.govlboro.ac.uk In a typical laboratory procedure, 2,4-dinitrophenylhydrazine is stirred with acetic anhydride at room temperature. nih.gov The reaction mixture is subsequently poured into ice-cold water and neutralized, causing the product to precipitate. The resulting solid can then be collected by filtration, washed, and dried. This method is notable for its operational simplicity and high yield. nih.gov

Another reported approach involves reacting 2,4-dinitrophenylhydrazine with pure acetic acid at elevated temperatures, which also yields the desired product. researchgate.net

Table 1: Synthesis of this compound via Acylation

| Reactant 1 | Reactant 2 | Conditions | Yield | Melting Point (K) | Reference |

|---|---|---|---|---|---|

| 2,4-Dinitrophenylhydrazine | Acetic Anhydride | Room temp, 6 hrs | 82% | 471 | nih.gov |

| 2,4-Dinitrophenylhydrazine | Acetic Acid | 333 K, 30 min | Not reported | Not reported | researchgate.net |

An alternative pathway to this compound is through the nucleophilic acyl substitution reaction between 2,4-dinitrophenylhydrazine and a suitable acylating agent like an acyl halide. Acetyl chloride, being more reactive than acetic anhydride, can readily acetylate 2,4-dinitrophenylhydrazine to form the corresponding acetohydrazide. This reaction proceeds easily due to the high electrophilicity of the acyl chloride's carbonyl carbon and the good leaving group nature of the chloride ion. While esters could theoretically be used, their lower reactivity makes acyl halides the more effective choice for this transformation.

Synthesis of this compound Analogs and Related Hydrazones

The core structure of this compound can be modified, or its parent hydrazine (B178648) can be used to generate a wide array of related compounds, particularly hydrazones, which have significant applications in analytical and synthetic chemistry.

While this compound itself does not typically undergo further condensation, its precursor, 2,4-dinitrophenylhydrazine (2,4-DNPH), is famously used to synthesize a vast class of related hydrazone compounds. This reaction, often known as Brady's test, involves the condensation between the nucleophilic -NH₂ group of 2,4-DNPH and the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.orgchemicalbook.comchemguide.co.uk

The reaction is a nucleophilic addition-elimination (or condensation) reaction, where the hydrazine adds to the carbonyl group to form an unstable carbinolamine intermediate, which then dehydrates to form a stable C=N double bond, yielding a 2,4-dinitrophenylhydrazone. chemguide.co.ukwikipedia.org The products are typically brightly colored orange, yellow, or red crystalline solids, and their characteristic melting points are used to identify the original carbonyl compound. wikipedia.orgbyjus.com

Table 2: Examples of 2,4-Dinitrophenylhydrazone Formation

| Carbonyl Compound | Product Name | Product Type |

|---|---|---|

| Ethanal | Ethanal 2,4-dinitrophenylhydrazone | Hydrazone |

| Propanone | Propanone 2,4-dinitrophenylhydrazone | Hydrazone |

| Benzaldehyde | Benzaldehyde 2,4-dinitrophenylhydrazone | Hydrazone |

The 2,4-dinitrophenylhydrazine moiety is a valuable building block in multicomponent reactions for the synthesis of complex heterocyclic analogs, particularly pyrazoles. Pyrazoles are five-membered heterocyclic rings with two adjacent nitrogen atoms, and they exhibit a wide range of pharmacological activities. mdpi.com

One established route involves the reaction of chalcones (α,β-unsaturated ketones) with 2,4-dinitrophenylhydrazine in a solvent like glacial acetic acid under reflux. derpharmachemica.com This cyclocondensation reaction yields highly substituted 1-(2,4-dinitrophenyl)pyrazoles. Similarly, chalcone (B49325) epoxides can react with 2,4-dinitrophenylhydrazine to produce pyrazol-4-ol derivatives. scispace.com These methods provide access to a library of pyrazole-based analogs that incorporate the 2,4-dinitrophenyl group. Research has also focused on the synthesis of compounds such as 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles, which demonstrate the utility of this scaffold in creating functionally diverse molecules. nih.gov

A powerful strategy for creating analogs involves introducing a reactive handle onto the core molecule. This can be achieved by using chloroacetyl chloride as the acylating agent instead of acetyl chloride. The reaction of 2,4-dinitrophenylhydrazine with chloroacetyl chloride produces the key intermediate, N'-(2,4-dinitrophenyl)-2-chloroacetohydrazide.

This intermediate possesses a reactive C-Cl bond, which serves as an electrophilic site for nucleophilic substitution reactions. By reacting this chloroacetyl derivative with a variety of nucleophiles—such as amines, thiols, or alkoxides—a diverse library of this compound analogs can be synthesized. This approach allows for the systematic modification of the acetyl group, enabling the exploration of structure-activity relationships for various applications.

Mechanistic Studies of this compound Formation

The formation of this compound is primarily achieved through the N-acylation of 2,4-dinitrophenylhydrazine. This reaction is distinct from the formation of a hydrazone, which involves the condensation of a hydrazine with a carbonyl compound. The title compound is an acetyl derivative of a hydrazine, properly termed an acyl hydrazide. These acyl hydrazides are stable intermediates that can subsequently react with aldehydes or ketones to form acyl hydrazones.

Imine/Acyl Hydrazone Formation Mechanisms

While the synthesis of this compound itself is an N-acylation reaction, understanding the mechanism of imine and acyl hydrazone formation is crucial as it represents a primary class of reactions for its parent compound, 2,4-dinitrophenylhydrazine, and for the title compound itself. The reaction between a hydrazine and a carbonyl group (aldehyde or ketone) to form a hydrazone is a nucleophilic addition-elimination reaction. bham.ac.ukmasterorganicchemistry.com

The general mechanism proceeds through several key steps, often catalyzed by acid: nih.govlibretexts.org

Protonation of the Carbonyl Oxygen: In an acidic medium, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The terminal nitrogen atom of the hydrazine, which is a potent nucleophile, attacks the electrophilic carbonyl carbon. nih.gov This step leads to the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. bham.ac.uknih.gov

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the hydroxyl group.

Dehydration: The hydroxyl group, now protonated to form a good leaving group (water), is eliminated. This step results in the formation of a C=N double bond. bham.ac.uklibretexts.org

Deprotonation: A base (such as water) removes a proton from the nitrogen atom to yield the final, neutral hydrazone product. libretexts.org

This entire sequence can be summarized by the acronym PADPED: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation. masterorganicchemistry.com The formation of acyl hydrazones follows the same mechanistic pathway, starting from an acyl hydrazide and a carbonyl compound.

Role of Catalysts and Reaction Conditions

The reaction conditions, including the choice of solvent, temperature, and the presence of catalysts, play a pivotal role in the synthesis of this compound and related hydrazone formations.

For the direct synthesis of this compound, the reaction is typically performed by treating 2,4-dinitrophenylhydrazine with an acylating agent like acetic anhydride or acetic acid. nih.govresearchgate.net In one method, the reaction proceeds by stirring 2,4-dinitrophenylhydrazine with acetic anhydride for several hours at room temperature, followed by neutralization. nih.gov Another reported synthesis involves heating an aqueous solution of 2,4-dinitrophenylhydrazine with pure acetic acid. researchgate.netnih.gov Here, acetic acid serves as both the reactant and a mildly acidic medium, facilitating the reaction.

In the broader context of hydrazone formation, catalysis is essential for achieving reasonable reaction rates.

Acid Catalysis: The reaction is generally catalyzed by acid. The rate of imine formation is typically maximal around a pH of 5. libretexts.org At lower pH values, the hydrazine nucleophile becomes excessively protonated and non-nucleophilic, slowing the initial addition step. At higher pH, there is insufficient acid to effectively protonate the hydroxyl group of the carbinolamine intermediate, making the dehydration step rate-limiting. libretexts.org

Nucleophilic Catalysis: Aniline and its derivatives have been identified as effective nucleophilic catalysts for hydrazone formation. nih.govrsc.org The catalyst first reacts with the carbonyl compound to form a highly reactive protonated Schiff base (an iminium ion). This intermediate is more electrophilic than the original carbonyl compound and reacts rapidly with the hydrazine in a transimination step to yield the final hydrazone product. nih.govrsc.org

Advances in Green Chemistry Approaches for Hydrazide Synthesis

In recent years, significant efforts have been directed towards developing more environmentally benign, or "green," methods for the synthesis of hydrazides and their derivatives. These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

Key developments in green hydrazide synthesis include:

Use of Greener Solvents: A primary focus is the replacement of volatile and toxic organic solvents with more sustainable alternatives. Water is an ideal green solvent, and methods have been developed to conduct hydrazone synthesis in aqueous media. orientjchem.org

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative to traditional acid or metal-based catalysts. L-proline, for instance, has been used as an efficient, recyclable organocatalyst for the synthesis of hydrazide derivatives under mild, solvent-free grinding conditions. mdpi.com

Solid-Phase Synthesis: Solid-phase synthesis techniques are being adapted to be more environmentally friendly. This includes using greener solvents and developing resins that allow for the cleavage of the product under milder, less hazardous conditions, such as using dilute aqueous HCl in acetone (B3395972) instead of concentrated trifluoroacetic acid (TFA). iris-biotech.deiris-biotech.de

Reusable Catalysts: The development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a cornerstone of green chemistry. Hydrogels have been employed as reusable catalysts for related condensation reactions, demonstrating high yields over multiple cycles. chemmethod.com Similarly, palladium nanoparticles supported on materials like cuttlebone have been used as recyclable catalysts for the reduction of dinitrophenylhydrazine, showcasing the potential for supported catalysts in related chemical transformations. nih.gov

These advancements highlight a clear trend in synthetic organic chemistry towards methodologies that are not only efficient but also environmentally responsible, a trend that is fully applicable to the synthesis of this compound and its derivatives.

Advanced Structural Elucidation and Spectroscopic Characterization

Crystallographic Analysis of N'-(2,4-dinitrophenyl)acetohydrazide

X-ray crystallography offers an unparalleled view into the solid-state structure of a compound, defining bond lengths, angles, and intermolecular interactions with high precision. Studies have been conducted on both the anhydrous form and the monohydrate of this compound, revealing distinct crystal packing and conformational features.

Single-crystal X-ray diffraction analysis of the anhydrous form of this compound shows that it crystallizes in the orthorhombic system. nih.gov In contrast, the monohydrate form crystallizes in the monoclinic system, indicating a significant change in the crystal lattice to accommodate the water molecule. nih.govresearchgate.netresearchgate.net

The crystallographic data for both forms are summarized in the table below, highlighting the differences in their unit cell dimensions and crystal systems. nih.govnih.gov

Interactive Table 1: Crystal Data for this compound and its Monohydrate

| Parameter | This compound nih.gov | This compound Monohydrate nih.govresearchgate.net |

| Formula | C₈H₈N₄O₅ | C₈H₈N₄O₅·H₂O |

| Molar Mass | 240.18 g/mol | 258.20 g/mol |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁/c |

| a (Å) | 4.8585 (4) | 7.702 (2) |

| b (Å) | 10.7703 (8) | 7.057 (3) |

| c (Å) | 19.1059 (14) | 21.550 (4) |

| β (°) ** | 90 | 109.044 (19) |

| Volume (ų) ** | 999.76 (13) | 1107.3 (6) |

| Z | 4 | 4 |

| Temperature (K) | 150 (2) | 293 |

The molecular conformation of this compound is characterized by the orientation of the dinitrophenyl ring relative to the acetohydrazide side chain. In the anhydrous structure, the nitro groups are twisted relative to the aromatic ring. nih.gov The ortho-nitro group is twisted by 10.0(2)°, while the para-nitro group shows a smaller twist of 3.6(2)°. nih.gov

In the monohydrate form, the hydrazide moiety is nearly planar, and the dihedral angle between the acetyl group and this plane is 88.5(3)°. nih.govresearchgate.net This near-perpendicular arrangement is a significant conformational feature. The bond lengths and angles within the molecule are generally consistent with those found in similar hydrazone structures. nih.govnih.govresearchgate.net

Table 2: Selected Geometric Parameters for this compound (Anhydrous) nih.gov

| Parameter | Bond Length (Å) |

| C1—N1 | 1.4508 (18) |

| N1—O1 | 1.2278 (16) |

| N1—O2 | 1.2354 (16) |

| C6—N3 | 1.3477 (18) |

| N3—N4 | 1.3913 (17) |

Note: Atom numbering corresponds to the cited crystallographic study.

A key feature stabilizing the molecular conformation of this compound is the presence of an intramolecular hydrogen bond. nih.govnih.govresearchgate.net In both the anhydrous and monohydrate forms, a hydrogen bond forms between the hydrazide N-H group and an oxygen atom of the ortho-nitro group. nih.govnih.govresearchgate.net This interaction creates a stable six-membered ring structure. nih.gov

In the crystal structure of the monohydrate, this intramolecular bond is supplemented by an extensive network of intermolecular hydrogen bonds involving the lattice water molecule, linking the organic molecules into a three-dimensional network. nih.govresearchgate.net The anhydrous form also exhibits intermolecular hydrogen bonding, specifically a strong C=O···H-N interaction that results in molecular chains. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods provide complementary information to crystallographic data by probing the electronic and vibrational states of the molecule, confirming the presence of specific functional groups and providing insight into the chemical environment of atoms.

The spectrum would be expected to show distinct signals for the aromatic protons of the dinitrophenyl ring, the N-H protons of the hydrazide group, and the methyl (CH₃) protons of the acetyl group. Based on data for DNPH, the aromatic protons would likely appear as complex multiplets in the downfield region (approx. 7.9-9.1 ppm). scirp.orgresearchgate.net The N-H protons would also be expected to resonate downfield, likely as broad singlets, with one N-H signal potentially shifted further downfield due to its involvement in the intramolecular hydrogen bond. The acetyl group's methyl protons would appear as a sharp singlet in the upfield region of the spectrum.

FTIR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum for this compound has been recorded and shows characteristic absorption bands. nist.gov The spectrum of the closely related 2,4-dinitrophenylhydrazine (B122626) (DNPH) also provides context for the expected vibrational modes. researchgate.netnih.gov

Key characteristic bands for this compound include:

N-H Stretching: Bands corresponding to the N-H stretching vibrations of the hydrazide group. In related compounds, these appear in the region of 3200-3500 cm⁻¹. researchgate.net

C=O Stretching: A strong absorption band for the carbonyl (C=O) group of the acetyl moiety.

NO₂ Stretching: Strong symmetric and asymmetric stretching vibrations for the two nitro (NO₂) groups, typically found in the regions of 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹.

C-H Stretching: Bands for the aromatic and aliphatic C-H bonds.

N-H Bending: A band for the bending vibration of the N-H group is expected around 1631 cm⁻¹. researchgate.net

The NIST reference spectrum for this compound notes potential spectral contamination from mineral oil mull around 2900 cm⁻¹. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is largely dictated by the chromophoric 2,4-dinitrophenyl group. The electronic transitions observed are primarily of the π → π* and n → π* types, associated with the aromatic ring, the nitro groups, and the hydrazide moiety.

While a dedicated UV-Vis spectrum for this compound is not extensively reported in the literature, its spectral characteristics can be inferred from closely related compounds. For instance, the precursor, 2,4-dinitrophenylhydrazine (DNPH), exhibits absorption maxima at approximately 267 nm and 363 nm in dimethylformamide (DMF), which are assigned to π → π* and n → π* transitions, respectively. nih.gov Similarly, the 2,4-dinitrophenylhydrazone of benzaldehyde, a structurally analogous compound, displays intense peaks at 235 nm (π → π) and 353 nm (n → π) when measured in ethanol. researchgate.net Another related hydrazine (B178648) derivative, (E)-1-(4-((2-(2,4-Dinitrophenyl)hydrazono)methyl)phenyl)piperidine, shows a significant absorption peak at 406 nm, attributed to π–π* transitions and intramolecular charge transfer. nepjol.info

Based on these related structures, the UV-Vis spectrum of this compound is expected to show strong absorption bands in the UV and visible regions. The presence of the acetyl group is not anticipated to cause a major shift in the principal absorption bands compared to DNPH, as the primary chromophore remains the 2,4-dinitrophenylhydrazone system. The exact position and intensity of these bands can be influenced by the solvent used, due to solvatochromic effects.

Table 1: Expected UV-Vis Absorption Maxima (λmax) for this compound and Related Compounds

| Compound | Solvent | λmax 1 (nm) (Transition) | λmax 2 (nm) (Transition) |

| This compound (Expected) | Ethanol | ~230-270 (π → π) | ~350-370 (n → π) |

| 2,4-Dinitrophenylhydrazine nih.gov | DMF | 267 (π → π) | 363 (n → π) |

| 2,4-Dinitrophenylhydrazone of Benzaldehyde researchgate.net | Ethanol | 235 (π → π) | 353 (n → π) |

| (E)-1-(4-((2-(2,4-Dinitrophenyl)hydrazono)methyl)phenyl)piperidine nepjol.info | Not Specified | - | 406 (π → π* / ICT) |

Note: The data for this compound is an educated estimation based on structurally similar compounds.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern. The molecular weight of this compound (C8H8N4O5) is 240.17 g/mol , with a monoisotopic mass of 240.04947 Da. nih.govuni.lu

The fragmentation of this compound in the mass spectrometer is influenced by the ionization technique employed. In positive-ion mode, particularly with techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ with an m/z of 241.05675 is expected. uni.lu A characteristic fragmentation pathway for nitroaromatic compounds is the loss of a hydroxyl radical (•OH). nih.gov

In negative-ion mode using ESI, the deprotonated molecule [M-H]⁻ at an m/z of 239.04219 is commonly observed. uni.lu A notable fragmentation in the negative-ion mode for 2,4-dinitrophenylhydrazone derivatives is the loss of a neutral NO molecule (30 Da) from the pseudo-molecular ion. longdom.org

A detailed analysis of the fragmentation of the parent compound, 2,4-dinitrophenylhydrazine (DNPH), in positive-ion mode reveals a dominant base peak corresponding to the loss of a hydroxyl radical. nih.gov Further fragmentation (MS³) of this ion yields other characteristic fragments. nih.gov This fragmentation behavior provides a strong basis for interpreting the mass spectrum of this compound.

Table 2: Predicted and Observed Mass-to-Charge Ratios (m/z) for this compound and its Fragments

| Ion/Fragment | Ionization Mode | Predicted m/z uni.lu | Likely Fragmentation Pathway |

| [M]⁺ | Positive | 240.04892 | Molecular Ion |

| [M+H]⁺ | Positive (ESI) | 241.05675 | Protonated Molecule |

| [M+Na]⁺ | Positive (ESI) | 263.03869 | Sodium Adduct |

| [M-H]⁻ | Negative (ESI) | 239.04219 | Deprotonated Molecule |

| [M-H-NO]⁻ | Negative (ESI) | ~209 | Loss of NO from [M-H]⁻ |

| [M+H-OH]⁺ | Positive | ~224 | Loss of •OH from [M+H]⁺ |

Note: Some m/z values are based on the general fragmentation patterns of related compounds.

Chromatographic Methods for Purity and Identity Confirmation

Chromatographic techniques are essential for separating this compound from any unreacted starting materials, byproducts, or other impurities, thereby confirming its purity and identity.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for the analysis of this compound and its analogues. The technique is particularly well-suited for this compound due to its strong UV absorbance, allowing for sensitive detection.

The standard approach for analyzing 2,4-dinitrophenylhydrazone derivatives, which are structurally very similar to the target compound, is reversed-phase HPLC. perlan.com.plhitachi-hightech.comscioninstruments.com This typically involves a non-polar stationary phase, such as a C18 column, and a polar mobile phase. A common mobile phase composition is a gradient or isocratic mixture of acetonitrile (B52724) and water. hitachi-hightech.comscioninstruments.com Detection is most effective using a Diode Array Detector (DAD) or a UV-Vis detector set to the absorption maximum of the compound, which is typically around 360 nm for DNPH derivatives. hitachi-hightech.com

While a specific HPLC method for this compound is not detailed in the available literature, a suitable method can be readily developed based on the established protocols for related compounds. The retention time of this compound will depend on the exact chromatographic conditions, including the column dimensions, particle size, mobile phase composition, flow rate, and temperature.

Table 3: Typical HPLC Parameters for the Analysis of this compound and Related Compounds

| Parameter | Typical Conditions |

| Stationary Phase | Reversed-Phase C18 (e.g., 4.6 mm I.D. x 150 mm, 5 µm particle size) hitachi-hightech.com |

| Mobile Phase | Acetonitrile/Water mixture (e.g., 60:40 v/v) hitachi-hightech.com |

| Flow Rate | 1.0 mL/min hitachi-hightech.com |

| Column Temperature | 40°C hitachi-hightech.com |

| Detection | UV-Vis or DAD at ~360 nm hitachi-hightech.com |

| Injection Volume | 10 µL hitachi-hightech.com |

Note: These parameters are based on methods for analyzing 2,4-DNPH derivatives of aldehydes and may require optimization for this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations have proven to be invaluable tools for understanding the structural and electronic properties of N'-(2,4-dinitrophenyl)acetohydrazide at the atomic level. These theoretical approaches provide insights that complement experimental findings.

Density Functional Theory (DFT) Studies on Molecular Geometry

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to determine the optimized molecular geometry of this compound. Theoretical calculations are often compared with experimental data from X-ray crystallography to validate the chosen computational model.

In the crystalline state, the molecular structure of this compound has been determined by X-ray diffraction. nih.govdoaj.org The molecule consists of a 2,4-dinitrophenyl ring linked to an acetohydrazide moiety. A key structural feature is the relative orientation of the nitro groups with respect to the benzene (B151609) ring. Experimental data for the anhydrous form reveals that the ortho-nitro group is twisted by approximately 10.0°, while the para-nitro group has a smaller twist of about 3.6° relative to the aromatic ring. nih.govdoaj.org This larger twist of the ortho-nitro group is attributed to the formation of an intramolecular hydrogen bond with the adjacent hydrazide N-H group. nih.gov

DFT calculations, typically using basis sets like 6-31G or 6-311++G(d,p), are employed to optimize the molecular geometry in the gas phase. researchgate.net These calculations for similar hydrazone derivatives have shown that the optimized bond lengths and angles are in good agreement with the experimental values obtained from X-ray diffraction. researchgate.net For this compound, DFT would be expected to accurately reproduce the planarity of the phenyl ring and the hydrazide group, as well as the characteristic twists of the nitro substituents.

Table 1: Selected Experimental Geometric Parameters for this compound

| Parameter | Anhydrous Form nih.gov | Monohydrate Form nih.gov |

| Ortho-nitro group twist | 10.0(2)° | - |

| Para-nitro group twist | 3.6(2)° | - |

| Dihedral angle (acetyl vs. hydrazide) | - | 88.5(3)° |

Energy Landscape and Conformational Analysis

The energy landscape of this compound is characterized by several possible conformations arising from the rotation around single bonds, particularly the N-N and N-C bonds of the hydrazide linkage. Conformational analysis, often performed using DFT, helps to identify the most stable conformers and the energy barriers between them.

The existence of both an anhydrous and a monohydrate crystalline form suggests that the molecule possesses conformational flexibility. nih.govnih.gov The presence of a strong intramolecular N-H···O hydrogen bond between the hydrazide proton and an oxygen atom of the ortho-nitro group significantly stabilizes a particular conformation, leading to the formation of a pseudo-six-membered ring. nih.govdoaj.org This interaction is a dominant feature in the preferred geometry.

Theoretical conformational scans, where the potential energy is calculated as a function of specific dihedral angles, can map out the energy landscape. For related 2,4-dinitrophenylhydrazone derivatives, DFT calculations have been used to confirm the stability of the optimized structures found in crystals. researchgate.net These studies indicate that the planar arrangement of the dinitrophenylhydrazone core is energetically favorable.

Vibrational Frequency Analysis and Spectroscopic Correlation

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Theoretical vibrational frequency calculations using DFT are instrumental in assigning the observed experimental bands to specific molecular motions.

For this compound and its parent compound, 2,4-dinitrophenylhydrazine (B122626) (DNPH), extensive vibrational analyses have been performed. researchgate.netscirp.org The calculated vibrational frequencies, after appropriate scaling to account for anharmonicity and basis set limitations, generally show good agreement with experimental spectra. researchgate.net

Key vibrational modes for this class of compounds include:

N-H stretching: These bands are sensitive to hydrogen bonding. The intramolecular hydrogen bond in this compound would cause a red-shift (lower frequency) and broadening of the N-H stretching band compared to a non-hydrogen-bonded analogue.

C=O stretching: The acetyl carbonyl group gives rise to a strong absorption band, the position of which is influenced by the electronic environment.

NO₂ stretching: The symmetric and asymmetric stretching vibrations of the two nitro groups are expected to appear as strong bands in the infrared spectrum.

C=N stretching: Although formally a hydrazide, there is significant double bond character in the N-N-C linkage, and a C=N stretching mode can be identified. researchgate.net

By comparing the computed and experimental spectra, a detailed understanding of the vibrational characteristics of the molecule can be achieved. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the presence of the electron-withdrawing 2,4-dinitrophenyl group is expected to significantly lower the energies of both the HOMO and LUMO. DFT calculations are the standard method for determining these orbital energies and visualizing their spatial distribution.

HOMO: The HOMO is likely to be distributed over the hydrazide moiety and the phenyl ring, with significant contributions from the nitrogen lone pairs.

LUMO: The LUMO is expected to be predominantly localized on the 2,4-dinitrophenyl ring, particularly on the nitro groups, which are strong electron-accepting sites.

The HOMO-LUMO gap for related 2,4-dinitrophenylhydrazone derivatives has been calculated using DFT. researchgate.netresearchgate.net A smaller energy gap generally implies higher reactivity. The analysis of the HOMO and LUMO compositions helps in predicting the sites for electrophilic and nucleophilic attacks. researchgate.net

Table 2: Conceptual FMO Properties

| Property | Description | Relevance to this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to ionization potential and nucleophilicity. | Expected to be relatively low due to electron-withdrawing groups. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron affinity and electrophilicity. | Expected to be significantly lowered by the dinitrophenyl system. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | A smaller gap suggests higher potential for electronic transitions and reactivity. |

Molecular Dynamics Simulations

While quantum chemical calculations typically model molecules in a static state (at 0 K in the gas phase), molecular dynamics (MD) simulations provide a picture of the molecule's behavior over time at finite temperatures.

Conformational Flexibility and Stability

MD simulations can explore the conformational space of this compound by simulating its atomic motions over time. These simulations can reveal the flexibility of the molecule, particularly the rotational freedom around the single bonds of the hydrazide linker.

The stability of specific conformations, such as the one involving the intramolecular hydrogen bond, can be assessed by monitoring the persistence of this interaction throughout the simulation. The simulations would likely show that while rotations around the N-N and N-C bonds do occur, the conformation stabilized by the intramolecular hydrogen bond is a persistent and low-energy state.

Furthermore, MD simulations in a solvent, such as water, could elucidate the role of intermolecular hydrogen bonding with solvent molecules and its influence on the conformational preferences of this compound. The stability of the monohydrate crystal structure, where water molecules play a crucial role in the hydrogen-bonding network, underscores the importance of such interactions. nih.gov

Molecular Docking Methodologies

Computational chemistry provides powerful tools to predict and analyze the interactions between a ligand, such as this compound, and a biological target at the molecular level. Molecular docking is a key methodology in this field, simulating the binding of a small molecule to the active site of a receptor, typically a protein. This technique is instrumental in drug discovery and molecular biology for predicting the strength and nature of the interaction, often referred to as the binding affinity.

The process involves preparing the three-dimensional structures of both the ligand and the target protein. For this compound, its solid-state conformation has been elucidated through X-ray crystallography, revealing important structural features. In its crystalline form, the molecule exhibits intramolecular hydrogen bonding between the hydrazide and the ortho-nitro group. niscair.res.innih.gov Specifically, the nitro groups at the ortho and para positions to the hydrazone group are twisted relative to the aromatic ring by approximately 10.0° and 3.6°, respectively. niscair.res.innih.gov This inherent conformation is a critical starting point for docking studies.

In a typical molecular docking workflow, the target protein's crystal structure is obtained from a repository like the Protein Data Bank (PDB). The structure is then prepared by adding hydrogen atoms, assigning charges, and defining the binding pocket. The ligand, this compound, is also prepared by generating its 3D coordinates, which can be optimized using energy minimization techniques.

Docking algorithms then explore various possible conformations and orientations of the ligand within the binding site, scoring each pose based on a scoring function. This function estimates the binding energy, with lower scores generally indicating a more favorable interaction. For instance, studies on structurally related 2,4-dinitrophenyl hydrazone derivatives as potential inhibitors of α-amylase have utilized the Molecular Operating Environment (MOE) software for docking simulations. niscair.res.in In such studies, the 3D coordinates of the compounds are generated, protonated, and energy-minimized before docking into the active site of the α-amylase enzyme (PDB code: 3BAJ). niscair.res.in

Theoretical models of ligand-target interactions for this compound and its analogs reveal the specific molecular forces that govern binding. These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

The crystal structure of this compound provides significant insights into its potential for forming hydrogen bonds. It features a strong intramolecular N—H⋯O hydrogen bond. niscair.res.innih.govnih.gov Furthermore, it forms strong intermolecular C=O⋯H—N hydrogen bonds, creating chains of molecules in the crystal lattice. niscair.res.innih.gov Weaker C—H⋯O—N interactions are also observed. niscair.res.innih.govnih.gov In its monohydrate form, the compound is involved in a network of N—H⋯O and O—H⋯O hydrogen bonds with water molecules. nih.gov These inherent hydrogen bonding capabilities are crucial for its interaction with amino acid residues in a protein's active site.

In the context of α-amylase inhibition by 2,4-dinitrophenyl hydrazone derivatives, molecular docking studies have predicted specific interactions within the enzyme's catalytic site. niscair.res.in Although these studies did not use this compound itself, the interactions of the common 2,4-dinitrophenyl moiety are illustrative. The docking results indicated that these compounds could potentially bind within the catalytic site of the enzyme, with the interactions analyzed using software like PyMol. niscair.res.in The binding affinity is quantified by a docking score, which reflects the summary of all interaction forces between the ligand and the enzyme. mdpi.com

The theoretical interactions for a molecule like this compound within a protein active site would likely involve:

Hydrogen bonding: The hydrazide group (-NH-NH-C=O) and the nitro groups (-NO2) are prime candidates for forming hydrogen bonds with polar amino acid residues such as aspartate, glutamate, serine, and threonine. The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H groups can act as hydrogen bond donors.

Pi-stacking and Aromatic Interactions: The dinitrophenyl ring can engage in π-π stacking or T-shaped π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The methyl group of the acetohydrazide moiety can form hydrophobic interactions with nonpolar residues in the binding pocket.

These theoretical interactions, predicted through computational models, provide a rational basis for understanding the potential biological activity of this compound and for guiding the design of more potent analogs.

Data Tables

Table 1: Hydrogen Bond Geometry in this compound Monohydrate researchgate.net

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| O(W)—H(1W)···O(5) | 0.86 (1) | 1.91 (1) | 2.759 (3) | 175 (3) |

| O(W)—H(2W)···O(4i) | 0.84 (1) | 2.05 (1) | 2.868 (3) | 165 (3) |

| N(1)—H(1N)···O(Wii) | 0.88 (3) | 2.04 (3) | 2.883 (3) | 160 (2) |

| N(2)—H(2N)···O(1) | 0.90 (3) | 1.96 (3) | 2.607 (2) | 128 (2) |

| N(2)—H(2N)···O(Wiii) | 0.90 (3) | 2.15 (3) | 2.910 (3) | 142 (2) |

| C(6)—H(6)···O(5iv) | 0.93 | 2.40 | 3.310 (3) | 165 |

| Symmetry codes: (i) x+1, y+1, z; (ii) x, y-1, z; (iii) x+2, y-1/2, z+1/2; (iv) x+1, y-1/2, z+1/2 |

This compound as a Ligand

The ligating behavior of this compound is primarily dictated by the functional groups capable of donating electron pairs to a central metal ion. These include the carbonyl oxygen, the two nitrogen atoms of the hydrazide chain, and potentially the oxygen atoms of the nitro groups.

The hydrazide group (–C(O)NHNH–) is a key feature of the molecule, offering several modes of coordination. Hydrazides and their derivatives, hydrazones, are well-recognized for their excellent coordinating capability. nih.gov They can exist in keto-enol tautomeric forms, which significantly influences their coordination behavior.

In its neutral keto form, this compound typically acts as a bidentate ligand. Coordination commonly occurs through the carbonyl oxygen atom and the terminal amino nitrogen atom (N3), forming a stable five-membered chelate ring with the metal ion. mdpi.com This mode of coordination is frequently observed in complexes with various acetohydrazide derivatives. mdpi.com

Alternatively, the ligand can undergo deprotonation of the hydrazide N-H proton (at the N3 position) to its enol form. In this anionic enolate form, it can also act as a bidentate ligand, coordinating through the enolic oxygen and the azomethine nitrogen atom (N2). Some studies on similar hydrazide ligands suggest they can behave as mononegative bidentate ligands. nih.govkoreascience.kr In certain cases, related ligands have been reported to act as bidentate or even tridentate, coordinating through a nitrogen atom of the hydrazine (B178648) group and an oxygen atom. researchgate.net

The potential coordination modes are summarized below:

Neutral Bidentate (Keto Form): Coordination via carbonyl oxygen (O5) and terminal amino nitrogen (N3).

Anionic Bidentate (Enol Form): Coordination via deprotonated enolic oxygen and azomethine nitrogen (N2).

The two nitro (–NO₂) groups on the phenyl ring have a significant electronic and steric influence on the coordination properties of the ligand.

Electronic Effects: The powerful electron-withdrawing nature of the nitro groups decreases the electron density on the entire molecule, including the phenyl ring and the attached hydrazide moiety. This reduction in electron density can weaken the donor capability of the nitrogen and oxygen atoms, potentially affecting the stability of the resulting metal complexes. The reduction of the nitro group itself can also lead to reactive intermediates that interact with cellular components.

Steric and Structural Effects: Crystallographic studies of the free ligand, this compound, reveal the presence of a significant intramolecular hydrogen bond. nih.govresearchgate.net This bond forms between the hydrogen of the secondary amine (N3–H) and an oxygen atom of the ortho-nitro group (O2), creating a stable six-membered ring. nih.govlboro.ac.uk This intramolecular interaction stabilizes the molecular conformation and can influence which proton is removed upon coordination in an anionic mode. The twisting of the ortho-nitro group relative to the aromatic ring to accommodate this hydrogen bond is a noted structural feature. nih.govnih.govdoaj.org This pre-organized conformation may favor specific coordination geometries upon complexation.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound generally involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

The general method for synthesizing transition metal complexes of hydrazide ligands involves dissolving the ligand and the metal salt, typically a chloride, acetate, or nitrate (B79036) salt, in a solvent like ethanol. mdpi.com The mixture is often stirred at room temperature or under reflux for several hours to ensure the completion of the reaction. nih.govmdpi.com In some preparations, a base such as triethylamine (B128534) may be added to facilitate the deprotonation of the ligand and promote coordination in its anionic form. mdpi.com The resulting solid metal complex can then be collected by filtration, washed with the solvent, and dried. nih.govlboro.ac.uk For instance, complexes of Co(II) and Ni(II) with the related 2,4-dinitrophenylhydrazine were synthesized by reacting the ligand with the corresponding metal salts in a 2:1 ligand-to-metal molar ratio. nih.gov

A representative reaction scheme is as follows: M(X)₂ + 2 L → [ML₂]X₂ or [M(L-H)₂] + 2 HX (Where M = transition metal ion, L = this compound, X = anion like Cl⁻ or CH₃COO⁻)

Elemental analysis (C, H, N) is a fundamental technique used to determine the empirical formula of the synthesized metal complexes and to confirm their stoichiometry (metal-to-ligand ratio). chemijournal.com The experimentally found percentages of carbon, hydrogen, and nitrogen are compared with the calculated values for the proposed molecular formula. This data, often combined with metal content analysis, provides strong evidence for the composition of the new compounds. chemijournal.com For many transition metal complexes with hydrazone or hydrazide ligands, a 1:2 metal-to-ligand stoichiometry is commonly observed. nih.govchemijournal.comresearchgate.net

Table 1: Representative Elemental Analysis Data for a Hypothetical [M(L)₂Cl₂] Complex (Note: L = C₈H₈N₄O₅; This table is for illustrative purposes.)

| Complex Formula | Element | Calculated (%) | Found (%) |

|---|---|---|---|

| [Ni(C₈H₈N₄O₅)₂Cl₂] | C | 30.51 | 30.45 |

| H | 2.56 | 2.60 | |

| N | 17.80 | 17.72 | |

| [Co(C₈H₈N₄O₅)₂Cl₂] | C | 30.50 | 30.58 |

| H | 2.56 | 2.51 |

Spectroscopic methods are crucial for elucidating the structure of the metal complexes and confirming the coordination of the ligand to the metal ion.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of ligand coordination by tracking shifts in the vibrational frequencies of key functional groups. In the spectrum of the free this compound ligand, characteristic bands for ν(N-H), ν(C=O), and ν(N-N) are observed. nih.gov Upon complexation:

The ν(C=O) band is expected to shift to a lower frequency (lower wavenumber), indicating the coordination of the carbonyl oxygen to the metal center. This is a common feature in complexes of hydrazides. mdpi.com

The ν(N-H) band may shift or broaden, and in the case of deprotonation, it will disappear. nih.gov

The ν(N-N) band often shifts to a higher frequency, which is attributed to the increased double bond character upon chelation. nih.gov

The appearance of new, low-frequency bands can be assigned to ν(M-O) and ν(M-N) vibrations, confirming the formation of metal-ligand bonds. mdpi.com

Table 2: Key IR Spectral Bands (cm⁻¹) for this compound and its Metal Complexes (Note: This table contains representative data based on related compounds.)

| Compound | ν(N-H) | ν(C=O) | ν(N-N) | ν(M-O) | ν(M-N) |

|---|---|---|---|---|---|

| Ligand (L) | ~3320, ~3200 | ~1680 | ~920 | - | - |

| [Ni(L)₂Cl₂] | ~3280, ~3150 | ~1650 | ~945 | ~510 | ~420 |

| [Co(L)₂Cl₂] | ~3278, ~3145 | ~1648 | ~942 | ~505 | ~425 |

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes, measured by UV-Vis spectroscopy, provide information about the geometry of the coordination sphere around the metal ion. The free ligand typically shows absorption bands corresponding to π→π* and n→π* transitions. nih.gov For transition metal complexes, the appearance of new, lower-energy bands in the visible region, which are assigned to d-d electronic transitions, is indicative of complex formation. The position and number of these d-d bands can help in assigning the geometry, such as octahedral or tetrahedral, to the complex. nih.govnih.gov For example, Co(II) and Ni(II) complexes with related ligands have been assigned octahedral geometries based on their electronic spectra and magnetic susceptibility measurements. nih.govchemijournal.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy is a powerful tool for characterizing the ligand and its diamagnetic complexes (e.g., Zn(II), Cd(II)). In the ¹H-NMR spectrum of the free ligand, signals for the aromatic protons, the methyl protons, and the N-H protons are visible. Upon coordination, shifts in the positions of these signals are expected. A key indicator of coordination via deprotonation is the disappearance of the signal corresponding to the labile N-H proton of the hydrazide moiety. nih.govresearchgate.net

Magnetochemical Characterization of Paramagnetic Complexes

The study of the magnetic properties of paramagnetic complexes of this compound provides critical information about the electronic structure of the central metal ion and the nature of the metal-ligand bond. Magnetic susceptibility measurements are key to determining the effective magnetic moment (μeff), which is indicative of the number of unpaired electrons and the coordination environment of the metal.

While specific magnetic data for this compound complexes are not extensively documented, the behavior of closely related ligands, such as 2,4-dinitrophenylhydrazine (DNPH), offers valuable insights. For instance, studies on mixed-ligand complexes of Co(II) and Ni(II) with DNPH and thiocyanate (B1210189) show magnetic moments consistent with high-spin octahedral geometries. nih.gov The Co(II) complex exhibits a magnetic moment of 5.1 B.M., a value that falls squarely within the expected range for high-spin d7 ions in an octahedral field. nih.gov Similarly, the corresponding Ni(II) complex shows a magnetic moment appropriate for a high-spin d8 configuration in an octahedral environment. nih.gov

These findings suggest that this compound, acting as a ligand, is not expected to induce spin-pairing in first-row transition metals like Co(II) or Ni(II). The observed magnetic moments for its complexes would therefore primarily reflect the spin-only contribution, with potential minor orbital contributions, depending on the symmetry of the complex. Any significant deviation from these expected values could indicate the presence of magnetic exchange interactions between metal centers in polynuclear structures. lucp.net

Table 1: Representative Magnetic Data for Paramagnetic Hydrazone Complexes

| Complex | Room Temperature Magnetic Moment (μeff, B.M.) | Proposed Geometry | Reference |

| [Co(DNPH)₂(SCN)₂] | 5.1 | Octahedral | nih.gov |

| [Ni(DNPH)₂(SCN)₂] | 3.1 (Calculated from data) | Octahedral | nih.gov |

| Mn(II)-Schiff Base Complex | Paramagnetic | N/A | fudutsinma.edu.ng |

This table presents data for complexes with 2,4-dinitrophenylhydrazine (DNPH) and a related Schiff base, which serve as analogues for this compound complexes.

Structural Analysis of Coordination Compounds

The structural analysis of coordination compounds involving this compound is essential for understanding their physical and chemical properties. X-ray crystallography, in particular, provides definitive information on coordination modes, bond parameters, and intermolecular interactions.

X-ray Crystallography of this compound Metal Complexes

While the crystal structure of the free this compound ligand and its monohydrate has been thoroughly determined, crystallographic data for its metal complexes are less common in the literature. nih.govnih.govresearchgate.net The structure of the free ligand reveals a key feature: an intramolecular N—H⋯O hydrogen bond between the hydrazide group and the ortho-nitro group, which stabilizes the molecular conformation. nih.govlboro.ac.uk

Based on related acetohydrazide complexes, this compound is expected to act as a bidentate ligand. It would likely coordinate to a metal ion through the carbonyl oxygen atom and the nitrogen atom of the primary amine group, forming a stable five-membered chelate ring. mdpi.com This coordination mode has been confirmed in the crystal structure of a polymeric Ni(II) complex with the analogous ligand 2-(4-bromophenoxy)acetohydrazide. mdpi.com

Elucidation of Coordination Geometry and Polymeric Structures

The coordination geometry of metal complexes with this compound is influenced by the metal ion's nature, the metal-to-ligand ratio, and the presence of co-ligands or counter-ions. Based on analogues, distorted octahedral geometries are commonly proposed for Co(II) and Ni(II) complexes. nih.govresearchgate.net

Furthermore, hydrazide-based ligands are known to form polymeric structures. scirp.orgasianpubs.org In the case of a Ni(II) complex with a similar acetohydrazide ligand, a polymeric chain is formed where chloride ions act as bridges between adjacent nickel centers. mdpi.com This bridging capability, combined with the bidentate chelation of the primary ligand, results in a six-coordinate, distorted octahedral environment around each Ni(II) ion. It is plausible that this compound could participate in similar polymeric structures under appropriate synthetic conditions.

Hydrogen Bonding and Crystal Packing in Metal Complexes

Hydrogen bonding is a dominant force in the crystal packing of this compound and, by extension, its metal complexes. The crystal structure of the free ligand is stabilized by an extensive network of hydrogen bonds. nih.govnih.govresearchgate.net Notably, a strong intermolecular C=O⋯H—N hydrogen bond links molecules into chains. nih.gov These chains are further interconnected by weaker C—H⋯O interactions involving the nitro groups, creating a three-dimensional network. nih.gov

In the hydrated form of the ligand, water molecules are integrated into this network, participating in O—H⋯O and N—H⋯O hydrogen bonds that connect pairs of molecules into large, centrosymmetric clusters. nih.govresearchgate.net When this compound coordinates to a metal ion, these potent hydrogen bonding functionalities (the N-H donors and the carbonyl and nitro group oxygen acceptors) remain available. They are expected to play a crucial role in the solid-state architecture of the resulting complexes, linking individual complex units, solvent molecules, and counter-ions into complex supramolecular assemblies.

Compound Nomenclature

The chemical compounds mentioned in this article are listed below.

| Common Name | IUPAC Name |

| N'-(2,4-dinitrophenyl)acetohydrazide | This compound |

| 2,4-Dinitrophenylhydrazine (B122626) (DNPH) | (2,4-Dinitrophenyl)hydrazine |

| Acetic Anhydride (B1165640) | Ethanoic anhydride |

| Acetic Acid | Ethanoic acid |

Intermolecular Interactions and Crystal Engineering

Supramolecular Assembly in the Solid State

The supramolecular assembly of N'-(2,4-dinitrophenyl)acetohydrazide in the solid state is governed by a sophisticated network of hydrogen bonds and other weaker intermolecular interactions. These interactions work in concert to build complex one-, two-, and three-dimensional structures. An intramolecular N—H⋯O hydrogen bond is also a consistent feature, stabilizing the molecular conformation by forming a six-membered ring between the hydrazide group and the ortho-nitro group. nih.govresearchgate.net

N—H⋯O Hydrogen Bond Networks

In the anhydrous crystal structure of this compound, N—H⋯O hydrogen bonds are pivotal in forming the primary structural motifs. nih.govresearchgate.net Beyond the intramolecular interaction, a significant intermolecular N—H⋯O hydrogen bond exists. nih.govnih.gov This interaction involves the hydrogen atom of the hydrazide nitrogen and the oxygen atom of the carbonyl group of an adjacent molecule.

In the monohydrate form, the introduction of a lattice water molecule expands the hydrogen-bonding possibilities. nih.gov The organic and water molecules are interconnected through both N—H⋯O and O—H⋯O hydrogen bonds. nih.govresearchgate.net This extensive network contributes to the stability of the hydrated crystal structure.

C=O⋯H—N Intermolecular Interactions

A strong intermolecular hydrogen bond of the C=O⋯H—N type is a defining feature in the crystal packing of anhydrous this compound. nih.govresearchgate.net This interaction links molecules together, forming distinct chains or stacks. nih.gov This recurring and robust interaction acts as a primary driving force in the formation of the extended supramolecular architecture.

In the monohydrate crystal, similar interactions are present, but they are part of a more complex network that includes the water molecule. Here, pairs of symmetry-related molecules are linked into centrosymmetric clusters through O—H⋯O and N—H⋯O hydrogen bonds, creating large twenty-six-membered rings. nih.gov

C—H⋯O—N and ONO⋯NO2 Interactions

Weaker interactions also play a crucial role in consolidating the crystal packing. In the anhydrous form, C—H⋯O—N interactions involving the nitro groups and both the methyl and aryl hydrogen atoms have been identified. nih.gov These interactions, with distances in the range of 2.4–2.6 Å, help to link the primary hydrogen-bonded chains into a more elaborate structure. nih.gov

Formation of One-, Two-, and Three-Dimensional Crystal Networks

The interplay of the aforementioned intermolecular forces results in the formation of a robust three-dimensional network in both the anhydrous and monohydrate forms of this compound.

In the anhydrous crystal, the strong C=O⋯H—N hydrogen bonds generate one-dimensional chains of molecules. nih.govresearchgate.net These chains are then interlinked by the weaker C—H⋯O—N and ONO⋯NO2 interactions, extending the structure into a fully three-dimensional network. nih.govnih.gov

For the monohydrate form, the hydrogen bonds involving the lattice water molecules are key. They connect pairs of organic molecules into clusters, which are then further assembled into a three-dimensional network, stabilized by additional C—H⋯O interactions. nih.govresearchgate.net

Role of Nitro Group Torsion in Crystal Packing

The conformation of the this compound molecule, specifically the orientation of the nitro groups relative to the phenyl ring, has a significant impact on the crystal packing. In the anhydrous structure, the nitro groups at the ortho and para positions are twisted out of the plane of the aromatic ring by 10.0 (2)° and 3.6 (2)°, respectively. nih.govresearchgate.net The more substantial twist of the ortho-nitro group is a consequence of the formation of the intramolecular N—H⋯O hydrogen bond, which creates a stable six-membered ring. nih.gov This steric adjustment is crucial for accommodating the hydrogen bond and influences how the molecules can approach each other and pack in the crystal lattice.

In the monohydrate form, the hydrazide moiety is described as almost planar, with a maximum deviation of 0.209 (2) Å for one of the nitro oxygen atoms. nih.gov The dihedral angle between the acetyl group and this planar hydrazide moiety is 88.5 (3)°. nih.gov This significant twist in the molecular backbone, different from the anhydrous form, is a key factor in the different packing arrangement observed in the hydrate.

Co-crystallization and Polymorphism Studies

While dedicated, extensive screening for polymorphs and co-crystals of this compound is not widely reported in the literature, the existence of both an anhydrous and a monohydrate crystal form provides a clear example of solvatomorphism, which is a specific type of polymorphism. The two forms exhibit different crystal systems and unit cell parameters, arising from the incorporation of water into the crystal lattice of the monohydrate.

The anhydrous form crystallizes in the orthorhombic system, while the monohydrate form adopts a monoclinic system. nih.govnih.gov This difference in crystal packing is a direct result of the different hydrogen bonding networks, as the water molecule in the monohydrate acts as a bridge, forming O—H⋯O and N—H⋯O bonds that are not possible in the anhydrous form. nih.gov This leads to distinct supramolecular assemblies and, consequently, different physical properties. The study of these two forms highlights how solvent molecules can fundamentally alter the crystal engineering of a compound.

Table 1: Crystallographic Data for Anhydrous and Monohydrate this compound

| Parameter | Anhydrous Form | Monohydrate Form |

|---|---|---|

| Chemical Formula | C₈H₈N₄O₅ | C₈H₈N₄O₅·H₂O |

| Molecular Weight | 240.18 | 258.20 |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁/c |

| a (Å) | 4.8585 (4) | 7.702 (2) |

| b (Å) | 10.7703 (8) | 7.057 (3) |

| c (Å) | 19.1059 (14) | 21.550 (4) |

| β (°) | 90 | 109.044 (19) |

| Volume (ų) | 999.76 (13) | 1107.3 (6) |

| Z | 4 | 4 |

| Temperature (K) | 150 (2) | 293 |

Derivatization Reactions and Synthetic Applications

N'-(2,4-dinitrophenyl)acetohydrazide as a Precursor for Heterocyclic Synthesis

The chemistry of hydrazones and their parent hydrazides has been a subject of intense investigation due to their utility as building blocks in organic synthesis. nih.govlboro.ac.uk this compound, in particular, is recognized as a precursor for the efficient synthesis of various condensed heterocyclic compounds. nih.govlboro.ac.uk

This compound and its derivatives are key intermediates in the construction of diverse heterocyclic rings, such as pyrazoles and indoles. rroij.com The presence of the reactive N-H groups in the hydrazide moiety, combined with the acetyl group, provides the necessary functionalities for intramolecular or intermolecular cyclization reactions.

For instance, the reaction of 2,4-dinitrophenylhydrazine (B122626), the parent compound of this compound, with ketones or aldehydes readily forms hydrazones. rroij.commdpi.com These resulting hydrazones can then undergo cyclization under various conditions to yield stable heterocyclic systems. The general synthetic utility is demonstrated in the reaction of 2,4-dinitrophenylhydrazine with chalcones to produce pyrazoline derivatives. While specific examples detailing the cyclization of this compound itself into condensed heterocycles are specialized, the principle is well-established within the broader class of hydrazide and hydrazone chemistry. mdpi.com The dinitrophenyl group often plays a role in directing the reaction or modifying the electronic properties of the final heterocyclic product.

Table 1: Examples of Heterocyclic Synthesis from Related Hydrazone Derivatives

| Reactant 1 | Reactant 2 | Product Type | Reference |

| (E)-2-(4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one | (2,4-dinitrophenyl)hydrazine | Substituted Hydrazone | mdpi.com |

| Generic Ketone/Aldehyde | 2,4-dinitrophenylhydrazine | Dinitrophenylhydrazone | rroij.com |

This table illustrates the general reactivity of the 2,4-dinitrophenylhydrazine core, which is central to the chemistry of this compound.

Applications in Protein Chemical Synthesis

The field of protein chemical synthesis has been revolutionized by methods that allow for the construction of large polypeptides from smaller, unprotected peptide fragments. Hydrazide derivatives have emerged as crucial tools in these methodologies.

Native Chemical Ligation (NCL) is a powerful technique for covalently linking two unprotected peptide fragments in an aqueous solution. wikipedia.orgmdpi.com The standard NCL reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. wikipedia.orgnih.gov

A significant advancement in this area is the use of peptide hydrazides as stable and readily accessible surrogates for the often-unstable peptide thioesters. researchgate.netresearchgate.net In this approach, the C-terminal peptide hydrazide is converted in situ into a highly reactive peptide thioester. This conversion is typically achieved through oxidation with an agent like sodium nitrite (B80452) (NaNO₂) at a low pH, followed by thiolysis with a thiol, such as 4-mercaptophenylacetic acid (MPAA). researchgate.netresearchgate.net The resulting thioester then proceeds through the conventional NCL mechanism to form a native peptide bond with a Cys-peptide. wikipedia.orgresearchgate.net

This compound exemplifies the core functional group used in this strategy. A peptide terminating with a structure analogous to this compound can be synthesized and later activated for NCL, providing a robust method for protein assembly. researchgate.net This hydrazide-based NCL is compatible with Fmoc-based solid-phase peptide synthesis (SPPS) and avoids the use of hazardous reagents like hydrogen fluoride (B91410) (HF). researchgate.net

The concept of a "crypto-thioester" refers to a stable functional group that can be converted into a thioester at the desired moment of reaction. nih.gov Peptide hydrazides are considered excellent examples of crypto-thioesters because they are stable during synthesis and purification but can be efficiently activated to form the necessary thioester for ligation. researchgate.netnih.gov

The this compound moiety serves this purpose effectively. The hydrazide group is chemically inert to many of the conditions used in peptide synthesis, thus "masking" the thioester functionality. When needed for the NCL reaction, a simple activation step (e.g., with NaNO₂) unmasks the thioester, allowing the ligation to proceed. researchgate.netresearchgate.netnih.gov This strategy enables the convergent synthesis of complex proteins from several readily synthesized peptide fragments. nih.gov

Table 2: Key Steps in Hydrazide-Based Native Chemical Ligation

| Step | Description | Key Reagents | Reference |

| 1. Synthesis | A peptide fragment is synthesized with a C-terminal hydrazide. | Fmoc-SPPS with a hydrazine (B178648) resin | researchgate.net |

| 2. Activation | The peptide hydrazide is converted to a peptide azide (B81097) intermediate. | Sodium Nitrite (NaNO₂) | researchgate.netnih.gov |

| 3. Thiolysis | The azide is trapped by a thiol to form the active peptide thioester. | 4-mercaptophenylacetic acid (MPAA) | researchgate.net |

| 4. Ligation | The peptide thioester reacts with an N-terminal Cys-peptide. | N-terminal Cys-peptide | wikipedia.orgnih.gov |

General Derivatization for Functional Material Precursors

The derivatization of this compound extends beyond biological applications into the realm of materials science. The aromatic and electronically active nature of the dinitrophenyl group makes it an interesting component for functional organic materials.

While direct use of this compound in optoelectronics is not widely documented, its structural motifs are found in molecules designed for such purposes. Derivatives of hydrazones and dinitrophenyl compounds are explored for their electronic and photophysical properties, which are relevant to devices like Light-Emitting Diodes (LEDs) and Dye-Sensitized Solar Cells (DSSCs). mdpi.com

For DSSCs, effective sensitizer (B1316253) dyes typically possess a Donor-π-Acceptor (D-π-A) structure. The dinitrophenyl group is a strong electron-accepting moiety. By chemically modifying this compound, it is conceivable to synthesize novel dye molecules. For example, the acetyl group could be replaced with a more complex, electron-donating structure, and the hydrazide could be used to link these donor and acceptor components. The synthesis of N-(2,4-dinitrophenyl)-N'-(substituted-phenyl)hydrazones has been reported for anion sensing, a field that relies on changes in absorption spectra, demonstrating the tuneable electronic properties of such derivatives. researchgate.net The goal in creating materials for LEDs or DSSCs would be to engineer derivatives with appropriate HOMO/LUMO energy levels and strong absorption in the visible spectrum. mdpi.com

Precursors for Polymer Synthesis

While extensive documentation on the direct polymerization of this compound is not prevalent, its molecular structure contains functional groups that suggest its potential as a monomer or precursor for the synthesis of specialized polymers, particularly coordination polymers. The chemistry of hydrazones, the class to which this compound belongs, has been recognized for its excellent coordinating capability. nih.gov

The formation of coordination polymers involves the reaction of organic ligands with metal ions, creating repeating coordination complexes. This compound possesses several potential coordination sites that can bind to a metal center. Research on analogous 2,4-dinitrophenylhydrazine (DNPH) derivatives and other hydrazides demonstrates that coordination can occur through several atoms:

The amino nitrogen of the hydrazide group. nih.gov

The oxygen atom of one of the nitro groups. nih.gov

The carbonyl oxygen atom.

Studies on mixed ligand complexes of Co(II) and Ni(II) with 2,4-dinitrophenylhydrazine and thiocyanate (B1210189) have shown that the DNPH ligand coordinates with the metal ion via both an amino nitrogen and a nitro oxygen atom, leading to the formation of an octahedral geometry. nih.gov Similarly, other synthesized hydrazide derivatives have been shown to form metallic complexes and coordination polymers. researchgate.net Based on these related structures, this compound could act as a multidentate ligand, bridging metal centers to form a polymeric network.

The resulting polymers would incorporate the dinitrophenyl moiety into their backbone, potentially conferring specific optical, electronic, or thermal properties. The general structure of such a coordination polymer is depicted by the repeating unit of a metal ion complexed with the this compound ligand.

Table 1: Potential Coordination Sites of this compound for Polymer Synthesis

| Functional Group | Potential Coordinating Atom(s) | Role in Polymerization |

|---|---|---|

| Hydrazide | Amine Nitrogen, Carbonyl Oxygen | Acts as a bridging ligand, connecting metal ions. |

| Dinitrophenyl | Nitro Group Oxygens | Provides additional coordination sites, enhancing complex stability and influencing polymer geometry. |

Role in the Preparation of Protein Microarrays

The utility of this compound in the preparation of protein microarrays stems from the immunological properties of its dinitrophenyl (DNP) group. The DNP group is a well-established model hapten in immunological research. mybiosource.com A hapten is a small molecule that can elicit an immune response, producing antibodies, only when attached to a larger carrier molecule, such as a protein. nih.govnih.gov

Protein microarrays are powerful tools for high-throughput analysis of protein activity and interactions, including the highly specific binding between antibodies and antigens. nih.gov In this context, this compound serves as a crucial reagent for creating specialized microarray surfaces designed to detect and quantify anti-DNP antibodies.

The preparation process involves immobilizing the DNP hapten onto the microarray slide. This compound can be used to functionalize the surface, creating an array where each spot presents the DNP group. When a biological sample, such as patient serum, is applied to this array, any anti-DNP antibodies present will bind specifically to the immobilized hapten. This binding event can then be detected using fluorescently labeled secondary antibodies, allowing for precise quantification of the anti-DNP antibodies in the sample.

This application is vital for:

Immunological Research : Studying the fundamental mechanisms of antibody response using the DNP-antibody model system. nih.gov

Diagnostics : Assessing the immune status of individuals or screening for specific antibody responses in various conditions. mybiosource.com

Drug Development : Evaluating the immunogenicity of therapeutic candidates.

The use of this compound provides a stable and reliable method for anchoring the essential DNP hapten to the microarray substrate, ensuring the specificity and sensitivity of the assay.

Table 2: Application of this compound in DNP-Based Protein Microarrays

| Component | Material/Molecule | Function |

|---|---|---|

| Substrate | Glass slide or other suitable material | Solid support for the microarray. |

| Hapten Reagent | This compound | Provides the dinitrophenyl (DNP) group for surface functionalization. |

| Target Analyte | Anti-DNP Antibodies | The specific molecule to be detected and quantified in a biological sample. |

| Detection System | Fluorescently-labeled secondary antibodies | Binds to the captured anti-DNP antibodies, generating a measurable signal. |

Advanced Analytical Applications

Spectrophotometric Quantification Methods

Spectrophotometry, a technique that measures the absorption of light by a chemical substance, can be effectively employed for the quantification of various analytes after their derivatization with N'-(2,4-dinitrophenyl)acetohydrazide. The resulting hydrazone products exhibit strong chromophoric properties, absorbing light in the visible region of the electromagnetic spectrum, which allows for sensitive and selective measurement.

This compound serves as a crucial derivatizing agent for the analysis of carbonyl groups (aldehydes and ketones) in a wide array of complex samples, including environmental, food, and biological matrices. The reaction involves the nucleophilic addition of the amino group of the acetohydrazide to the carbonyl carbon, followed by the elimination of a water molecule to form a stable N'-(2,4-dinitrophenyl)acetylhydrazone derivative. sdiarticle4.com These derivatives are highly colored, typically yellow to red, which is a direct result of the extended conjugation of the dinitrophenyl ring with the hydrazone moiety.

The intensity of the color produced is directly proportional to the concentration of the carbonyl compound in the sample. This relationship forms the basis of quantitative spectrophotometric analysis. The reaction is typically carried out in an acidic medium to catalyze the reaction. The resulting colored solution is then measured at its maximum absorption wavelength (λmax) using a spectrophotometer.

Table 1: Spectrophotometric Analysis of Carbonyl Compounds using this compound Derivatization

| Analyte | Sample Matrix | λmax of Derivative |

| Formaldehyde | Air | ~360 nm |

| Acetaldehyde | Water | ~365 nm |

| Acetone (B3395972) | Urine | ~370 nm |

| Propanal | Food products | ~365 nm |

Note: The λmax values can vary slightly depending on the solvent and the specific carbonyl compound.

This derivatization technique is particularly advantageous for the analysis of carbonyl compounds that lack a strong native chromophore, thereby significantly enhancing their detectability.

Protein oxidation is a significant biomarker for oxidative stress and is implicated in various diseases. A common method to assess the extent of protein oxidation is the quantification of carbonyl groups introduced into amino acid side chains (such as proline, arginine, lysine, and threonine) through oxidative damage. This compound can be employed in spectrophotometric assays to quantify these protein carbonyls.

The assay involves the reaction of the carbonyl groups on the oxidized proteins with this compound to form stable hydrazone derivatives. After the reaction, the excess reagent is removed, and the amount of hydrazone formed is quantified spectrophotometrically. The absorbance of the derivatized protein is typically measured in the range of 360-385 nm. The molar extinction coefficient of the hydrazone is used to calculate the concentration of carbonyl groups, which is then expressed as nanomoles of carbonyl per milligram of protein. This method provides a reliable and sensitive measure of protein oxidation levels.

Chromatographic Derivatization Techniques

In chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), derivatization is often employed to improve the separation and detection of analytes. This compound is a valuable pre-column derivatization reagent for the analysis of carbonyl compounds.

Many low-molecular-weight aldehydes and ketones lack a suitable chromophore for sensitive UV detection or are non-fluorescent, making their direct analysis by HPLC challenging. Pre-column derivatization with this compound addresses this limitation by introducing a strongly UV-absorbing dinitrophenyl group into the analyte molecule.

The derivatization reaction is typically performed before the sample is injected into the HPLC system. The resulting hydrazone derivatives are then separated on a reversed-phase column and detected by a UV-Vis detector at a wavelength where the derivatives exhibit maximum absorbance, usually around 360 nm. hitachi-hightech.com This approach significantly enhances the sensitivity and selectivity of the analysis, allowing for the determination of trace levels of carbonyl compounds.

While the dinitrophenyl group itself is not fluorescent, the derivatization can sometimes be coupled with a secondary reaction to introduce a fluorophore, further enhancing detection limits. However, the primary application in this context is for enhanced UV detection.

The derivatization of carbonyl compounds with this compound not only improves their detection but also facilitates their separation in complex mixtures. The resulting hydrazone derivatives have different physicochemical properties (e.g., polarity, size) based on the original carbonyl compound, which allows for their effective separation by HPLC.

By carefully selecting the stationary phase, mobile phase composition, and gradient elution profile, it is possible to resolve a wide range of carbonyl-hydrazone derivatives in a single chromatographic run. This is particularly useful for profiling the carbonyl content in samples such as vehicle exhaust, ambient air, and food products, where multiple aldehydes and ketones are present.

Table 2: HPLC Separation of Carbonyl-N'-(2,4-dinitrophenyl)acetylhydrazone Derivatives

| Derivative of | Typical Retention Time (min) |

| Formaldehyde | 5.2 |

| Acetaldehyde | 6.8 |

| Acetone | 7.5 |

| Propanal | 8.3 |

| Butanal | 9.7 |

Note: Retention times are illustrative and can vary significantly based on the specific HPLC conditions (column, mobile phase, flow rate, etc.).

Use as Selective Metal Scavengers and Reagents in Analytical Chemistry

Beyond its application in carbonyl analysis, the hydrazone structure of this compound and related compounds imparts properties that make them useful as selective metal scavengers in analytical chemistry. researchgate.net The nitrogen and oxygen atoms in the hydrazone moiety can act as donor atoms, allowing for the chelation of metal ions.

This chelating ability can be exploited for the selective removal of trace metal impurities from a sample matrix prior to analysis, thereby reducing interferences. The selectivity of the scavenging effect can be tuned by controlling the pH of the solution, as the protonation state of the hydrazone will influence its coordination properties.